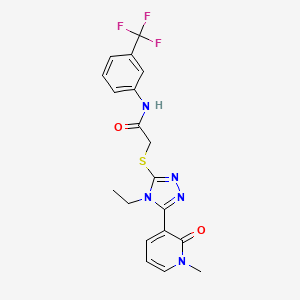

![molecular formula C23H17NO4 B2358545 N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide CAS No. 923210-66-6](/img/structure/B2358545.png)

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

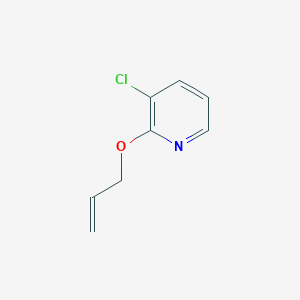

“N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” is a chemical compound with the molecular formula C23H17NO4. It is also known as 4-Methoxy-N-(4-methoxyphenyl)benzamide .

Synthesis Analysis

Benzamides, including “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzamide,N-(4-methoxyphenyl)-, are as follows: It is a solid crystal - powder in form, white - pale yellow red in color . The melting point is 155 °C .

科学的研究の応用

Molecular Structure and Antioxidant Activity

A study by Demir et al. (2015) focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, analyzing its structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The study found that this compound crystallizes in a triclinic system, with its molecular geometry and vibrational frequencies well-characterized. Additionally, its antioxidant properties were evaluated using the DPPH free radical scavenging test, showcasing its potential as an antioxidant agent (Demir, S., Cakmak, S., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekçi, R. A., 2015).

Potential Antiplatelet Agents

Liu et al. (2019) designed and synthesized a series of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides, assessing their antiplatelet aggregation activities. The study revealed that certain compounds exhibited significant antiplatelet activities, with minimal cell toxicity, indicating their potential as safer and more effective antiplatelet agents (Liu, X., Chen, X., Qiu, K., & Zhang, Z., 2019).

Neuroprotection and Alzheimer's Disease

A study on 5-aroylindolyl-substituted hydroxamic acids, including a compound with a 4-methoxybenzoyl group, highlighted its potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed promise in decreasing tau protein phosphorylation and aggregation, showcasing neuroprotective activity and potential as a treatment for Alzheimer's disease (Lee, H.-Y., Fan, S.-j., Huang, F.-I., Chao, H.-Y., Hsu, K., Lin, T., Yeh, T., Lai, M.-J., Li, Y.-H., Huang, H.-L., Yang, C.-R., & Liou, J., 2018).

Corrosion Inhibition

Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, for their potential as corrosion inhibitors for mild steel in acidic conditions. The study demonstrated that the methoxy substituent enhances the inhibition efficiency, indicating its utility in corrosion protection applications (Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

将来の方向性

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table recently identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the future directions for “N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide” could be in these areas.

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLVLQQNTZXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)

![N-(3-cyano-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2358467.png)

![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)